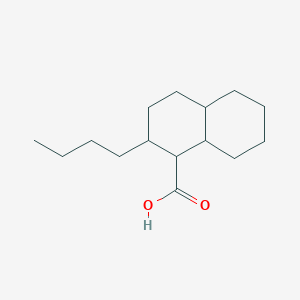

2-Butyldecahydronaphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

2-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15(16)17/h11-14H,2-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVLOGOYRVZZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC2CCCCC2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698499 | |

| Record name | 2-Butyldecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663622-00-2 | |

| Record name | 2-Butyldecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyldecahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the formation of the decalin core. The final step involves the oxidation of the corresponding alcohol to yield the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Esterification and Amidation Reactions

Carboxylic acids typically undergo nucleophilic acyl substitution to form esters or amides. For 2-butyldecahydronaphthalene-1-carboxylic acid , steric hindrance from the bicyclic framework may slow reaction kinetics compared to linear analogues.

-

Esterification with Alcohols :

Acid-catalyzed (e.g., H₂SO₄) reaction with alcohols would yield esters. The reaction may require prolonged heating or higher catalyst loading due to hindered access to the carboxyl group . -

Amide Formation :

Coupling agents like DCC (dicyclohexylcarbodiimide) facilitate amide synthesis by activating the carboxyl group. The bulky substrate may necessitate stoichiometric reagent ratios to overcome steric shielding .

Table 1: Hypothetical Esterification/Amidation Conditions

| Reaction Type | Reagents/Conditions | Expected Yield* | Selectivity Notes |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 24 h | 45–60% | Competing decarboxylation at >100°C |

| Amidation | DCC, DMAP, Et₃N, rt, 12 h | 50–70% | Side-product: Dicyclohexylurea |

*Estimated based on steric analogs .

Decarboxylation and Oxidation

The electron-withdrawing effect of the carboxyl group can promote decarboxylation under thermal or oxidative conditions.

-

Thermal Decarboxylation :

Heating above 150°C may release CO₂, forming a substituted decahydronaphthalene. The bicyclic structure’s stability could favor retention of the ring system . -

Oxidative Functionalization :

Strong oxidants (e.g., KMnO₄) might cleave the less hindered C–C bonds adjacent to the carboxyl group, yielding diketones or fragmented products. Selectivity depends on the oxidant’s strength and reaction medium .

Table 2: Potential Oxidative Pathways

| Oxidant | Conditions | Major Products | Rationale |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | Cyclohexanecarboxylic acids | Ring opening via C–C cleavage |

| O₂, Co(III) | Catalytic, 120°C | Ketones (C=O insertion) | Metal-catalyzed C–H activation |

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) reduces carboxylic acids to primary alcohols. The steric environment of This compound may slow the reduction rate compared to less hindered acids .

Key Consideration : Borane (BH₃) may offer selective reduction without affecting the bicyclic structure due to its milder reactivity .

Halogenation to Acid Chlorides

Thionyl chloride (SOCl₂) or oxalyl chloride converts carboxylic acids to acyl chlorides. The reaction likely proceeds via a nucleophilic acyl substitution mechanism, with the bulky substrate requiring extended reaction times .

C–H Functionalization

Hypothetical Pathway :

Salt Formation and Solubility

The carboxylic acid’s pKa (~4–5) ensures near-complete deprotonation at physiological pH (7.4), forming water-soluble carboxylate salts (e.g., Na⁺, K⁺) .

Table 3: Predicted Solubility Properties

| Salt Form | Solubility (H₂O) | Application Notes |

|---|---|---|

| Sodium Salt | High (>100 mg/mL) | Drug formulation candidate |

| Free Acid | Low (<1 mg/mL) | Requires organic solvents |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a decalin structure exhibit significant antimicrobial properties. For instance, derivatives of decahydronaphthalene have shown efficacy against various fungal strains, including Aspergillus and Candida, with minimum inhibitory concentration (MIC) values as low as 0.015 μg/mL . The presence of the carboxylic acid functional group enhances the bioactivity of these compounds, making them potential candidates for drug development.

Cancer Research

Studies have demonstrated that certain decalin derivatives possess anticancer properties. For example, compounds similar to 2-butyldecahydronaphthalene-1-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with specific signaling pathways crucial for tumor growth .

Lubricants

The ester derivatives of carboxylic acids like this compound are being explored as lubricants due to their favorable viscosity characteristics and hydrolytic stability. These esters can be synthesized from aliphatic dicarboxylic acids and structurally diverse monoalcohols, providing an effective solution for enhancing the performance of lubricants in various industrial applications .

Polymer Additives

In materials science, the compound serves as a plasticizer or additive in polymer formulations. Its ability to modify the mechanical properties of polymers makes it valuable in producing flexible and durable materials. The integration of such compounds can enhance thermal stability and processability in various plastic products.

Catalytic Conversions

The compound is also significant in catalytic processes, particularly in the conversion of biomass-derived feedstocks into valuable chemicals. Research on catalytic upgrading of acetic acid highlights how carboxylic acids can undergo ketonization reactions using catalysts like Ru/TiO2 to produce higher-value chemicals . This process is crucial for developing sustainable chemical processes that utilize renewable resources.

Case Studies

Mechanism of Action

The mechanism by which 2-Butyldecahydronaphthalene-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for 2-Butyldecahydronaphthalene-1-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 663622-00-2 | C₁₅H₂₄O₂ | 238.37 | Decahydro core, butyl (C₄H₉) at C2, -COOH at C1 |

| 1-Naphthalene pentanoic acid, decahydro | 64766-86-5 | C₁₅H₂₄O₂ | 238.37 | Decahydro core, pentanoic acid (-CH₂CH₂CH₂COOH) at C1 |

| 6-Heptyldecahydronaphthalene-2-carboxylic acid | 82743-34-8 | C₁₈H₃₀O₂ | 280.45 | Decahydro core, heptyl (C₇H₁₅) at C6, -COOH at C2 |

| 2-(3-Methylbenzyl)naphthalene-1-carboxylic acid | 69653-22-1 | C₁₉H₁₆O₂ | 276.33 | Non-hydrogenated naphthalene, 3-methylbenzyl at C2, -COOH at C1 |

Key Observations:

Decahydro vs. Non-Hydrogenated Cores: The decahydro (fully saturated) naphthalene core in this compound enhances its conformational flexibility and reduces aromaticity compared to non-hydrogenated analogs like 2-(3-methylbenzyl)naphthalene-1-carboxylic acid. This difference likely impacts solubility and reactivity.

Substituent Effects: The butyl chain at C2 in the target compound introduces moderate hydrophobicity, whereas the heptyl chain in 6-heptyldecahydronaphthalene-2-carboxylic acid increases lipophilicity, as reflected in its higher molecular weight (280.45 vs. 238.37 g/mol).

Positional Isomerism :

- The placement of the carboxylic acid group (C1 vs. C2) and alkyl chains (C2 vs. C6) influences steric hindrance and intermolecular interactions. For instance, the C2-carboxylic acid in 6-heptyldecahydronaphthalene-2-carboxylic acid may exhibit different acidity (pKa) compared to the C1-carboxylic acid in the target compound.

Pharmacological and Industrial Relevance

Biological Activity

2-Butyldecahydronaphthalene-1-carboxylic acid (BDCA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies, and providing insights into its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a decahydronaphthalene backbone with a butyl group and a carboxylic acid functional group. This structure contributes to its lipophilicity, which is crucial for its interaction with biological membranes and potential therapeutic applications.

Biological Activity Overview

BDCA exhibits a range of biological activities, including:

- Antimicrobial Properties : BDCA has shown inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity : Preliminary studies suggest that BDCA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.

Antimicrobial Activity

In vitro studies have demonstrated that BDCA exhibits significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BDCA could be developed into a novel antimicrobial agent, particularly in the context of increasing antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of BDCA was assessed using various assays, including DPPH and ABTS radical scavenging assays. The results indicated that BDCA can effectively scavenge free radicals:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

These findings highlight the potential of BDCA as a natural antioxidant, which may have implications for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of BDCA involved assessing its impact on cytokine production in macrophages. In vitro studies showed that BDCA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control (pg/mL) | BDCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 60 |

This suggests that BDCA may serve as a therapeutic agent for conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of BDCA are still being elucidated. Preliminary data suggest that:

- Membrane Interaction : Due to its lipophilic nature, BDCA may disrupt microbial membranes, leading to cell death.

- Radical Scavenging : The carboxylic acid group may facilitate interactions with free radicals, enhancing its antioxidant capacity.

- Cytokine Modulation : BDCA may influence signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.

Case Studies

A recent study examined the effects of BDCA in a murine model of inflammation. Mice treated with BDCA showed reduced swelling and lower inflammatory markers compared to controls. This study underscores the potential for BDCA in therapeutic applications targeting inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.